Cas no 24889-07-4 (Butanenitrile, 4-(3-chlorophenoxy)-)

Butanenitrile, 4-(3-chlorophenoxy)- structure
24889-07-4 structure
Product Name:Butanenitrile, 4-(3-chlorophenoxy)-
CAS No:24889-07-4
MF:C10H10ClNO
MW:195.645501613617
CID:2168913
Update Time:2025-07-21

Butanenitrile, 4-(3-chlorophenoxy)- Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Chlorophenoxy)propanenitrile
    • Butanenitrile, 4-(3-chlorophenoxy)-
    • 4-(3-chlorophenoxy)butanenitrile
    • Inchi: 1S/C10H10ClNO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,7H2
    • InChI Key: MQFQUIIIMDMFLN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)OCCCC#N

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 187
  • XLogP3: 3
  • Topological Polar Surface Area: 33

Butanenitrile, 4-(3-chlorophenoxy)- Pricemore >>

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Additional information on Butanenitrile, 4-(3-chlorophenoxy)-

Butanenitrile, 4-(3-chlorophenoxy)- (CAS No. 24889-07-4): A Comprehensive Overview in Modern Chemical Research

Butanenitrile, 4-(3-chlorophenoxy)-, identified by its CAS number 24889-07-4, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a butanenitrile backbone substituted with a 3-chlorophenoxy group, has garnered attention due to its versatile applications and structural properties. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The chemical structure of Butanenitrile, 4-(3-chlorophenoxy)- encompasses both polar and non-polar regions, which contribute to its unique solubility characteristics and reactivity. The nitrile group (-CN) is known for its strong electron-withdrawing properties, influencing the electronic distribution across the molecule. This feature is particularly useful in medicinal chemistry, where such properties can modulate the binding affinity of a compound to biological targets. Additionally, the presence of the 3-chlorophenoxy group introduces a hydrophobic moiety, enhancing the compound's interaction with lipid-based membranes and improving its bioavailability.

In recent years, there has been a surge in research focusing on the development of new pharmaceuticals with improved efficacy and reduced side effects. Butanenitrile, 4-(3-chlorophenoxy)- has emerged as a key intermediate in this pursuit. Its structural framework allows for modifications that can fine-tune its pharmacological profile. For instance, researchers have explored its use in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The nitrile group can be further functionalized to introduce additional pharmacophores, enhancing the compound's interaction with specific enzymes or receptors.

One of the most compelling aspects of Butanenitrile, 4-(3-chlorophenoxy)- is its role in the development of agrochemicals. The phenoxy group is commonly found in herbicides and pesticides due to its ability to enhance binding to biological targets while maintaining environmental safety. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against certain resistant weed species, offering new solutions for sustainable agriculture. The chloro substituent further enhances this activity by increasing lipophilicity and metabolic stability.

The synthesis of Butanenitrile, 4-(3-chlorophenoxy)- involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions followed by cyanation or nitrile formation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic methodologies highlight the compound's importance in industrial applications where efficiency and scalability are paramount.

The pharmacological potential of Butanenitrile, 4-(3-chlorophenoxy)- has been further explored through computational modeling and high-throughput screening (HTS). These approaches have identified novel derivatives with enhanced binding affinities to target proteins. For example, virtual screening has revealed compounds with improved selectivity over off-target enzymes, reducing the risk of adverse effects. Such findings underscore the importance of computational chemistry in accelerating drug discovery processes.

In addition to its pharmaceutical applications, Butanenitrile, 4-(3-chlorophenoxy)- has found utility in material science. Its unique structural features make it a suitable candidate for developing advanced polymers and coatings with tailored properties. The nitrile group can participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical strength. Furthermore, the phenoxy group contributes to flame retardancy, making these polymers ideal for use in high-risk environments.

The environmental impact of using Butanenitrile, 4-(3-chlorophenoxy)- as an intermediate has also been studied extensively. Researchers have focused on developing greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods using enzymes have shown promise in this regard, offering a sustainable alternative to traditional chemical synthesis. These efforts align with global initiatives aimed at promoting green chemistry principles and reducing the ecological footprint of industrial processes.

The future prospects for Butanenitrile, 4-(3-chlorophenoxy)- are bright, with ongoing research uncovering new applications and refining existing ones. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential for therapeutic and industrial purposes. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.

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